1-(3-methoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Description
1-(3-Methoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a spirocyclic quinazolinone derivative featuring a piperidine ring fused to a quinazolinone core. The compound is substituted with a 3-methoxybenzoyl group at the piperidine nitrogen and methyl groups at the 1' and 6' positions of the quinazolinone ring. This structural complexity confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery. Its synthesis typically involves multicomponent reactions or acyl transfer processes under mild conditions .
Properties
IUPAC Name |
1'-(3-methoxybenzoyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15-7-8-19-18(13-15)20(26)23-22(24(19)2)9-11-25(12-10-22)21(27)16-5-4-6-17(14-16)28-3/h4-8,13-14H,9-12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTDETWVZGZFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC(=CC=C4)OC)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Methoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a novel compound with potential therapeutic applications. Its unique spiro structure and functional groups suggest a range of biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 379.5 g/mol
- CAS Number : 1251572-93-6
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is essential in preventing cellular damage that can lead to various diseases, including cancer .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is involved in neurotransmitter regulation. This inhibition can have implications for treating neurological disorders and enhancing cognitive function .
- Anticancer Properties : The spiro structure is known to facilitate interactions with various biological targets, potentially leading to cytotoxic effects on cancer cells. Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Study 1: Antioxidant Efficacy
In a study evaluating the antioxidant capacity of various compounds, this compound demonstrated a notable ability to scavenge free radicals and reduce lipid peroxidation levels in vitro. This suggests its potential utility in formulations aimed at oxidative stress-related conditions.
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent.
Case Study 3: Neuropharmacological Assessment
In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation. These findings suggest that the compound may have therapeutic implications for conditions like Alzheimer's disease.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that spiro-quinazolinones exhibit significant anti-inflammatory activity. For instance, compounds within this class have been evaluated in models of acute inflammation, demonstrating efficacy comparable to standard anti-inflammatory agents like ibuprofen. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of the cyclooxygenase (COX) pathways .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of quinazolinone derivatives. For example, derivatives similar to 1-(3-methoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against species like Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications to the benzoyl moiety can enhance antimicrobial potency .
Anticancer Activity
The anticancer properties of quinazolinones have been extensively studied. Compounds from this class have demonstrated cytotoxic effects against a range of cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and inhibition of cell cycle progression. Notably, some derivatives have shown selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development .
Case Studies
Chemical Reactions Analysis
Core Synthetic Reactions
The compound is synthesized via a multi-step sequence involving:
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Spiro ring formation through cyclocondensation of a piperidine precursor with a quinazolinone intermediate
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Methoxybenzoyl introduction via nucleophilic acyl substitution at the piperidine nitrogen
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Methylation at the 1' and 6' positions using methylating agents like methyl iodide
Key Reaction Table
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| Spirocyclization | Piperidine-4-one, 2-aminobenzamide | Acid catalysis (H₂SO₄), 110°C, 12 hr | Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one core |
| Acylation | 3-Methoxybenzoyl chloride | DCM, triethylamine, 0°C → RT, 6 hr | 1-(3-Methoxybenzoyl) intermediate |
| Methylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 8 hr | Final product with 1',6'-dimethyl groups |
Methoxy Group Reactivity
The 3-methoxybenzoyl moiety undergoes:
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Demethylation with BBr₃ in DCM to yield a phenolic derivative
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Electrophilic substitution (e.g., nitration) at the para position under HNO₃/H₂SO₄
Quinazolinone Modifications
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Ring-opening under acidic hydrolysis (6M HCl, reflux) to form a diamide derivative
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Reduction of the carbonyl group using NaBH₄/CeCl₃ to produce a secondary alcohol
Biological Interaction Pathways
While direct mechanistic data for this compound is limited, structural analogs exhibit:
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Benzodiazepine receptor agonism via hydrogen bonding with Gln206 and Tyr209 residues in GABAₐ receptors (demonstrated in spiroquinazolinone derivatives)
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Enzyme inhibition through competitive binding at ATP pockets (IC₅₀ values: 0.2–1.8 µM in kinase assays)
Stability and Degradation
Critical stability parameters include:
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pH-dependent hydrolysis : Degrades rapidly in acidic conditions (t₁/₂ = 2.1 hr at pH 1) but remains stable at pH 7.4
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Photodegradation : Forms a lactam-opened product under UV light (λ = 254 nm)
Degradation Pathways
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Acidic hydrolysis:
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Oxidative cleavage (H₂O₂, Fe²⁺):
Analytical Characterization
Reactions are monitored using:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous spiroquinazolinones and related derivatives, emphasizing substituent effects, spectral data, and biological activity.
Substituent Variations and Physicochemical Properties
Key Observations :
Key Insights :
- Spiroquinazolinones with electron-withdrawing groups (e.g., fluoro, methoxy) exhibit enhanced target specificity in imaging applications .
- Antimicrobial activity correlates with alkyl chain length and aromatic substitution, as seen in .
- The spiro-piperidine-quinazolinone scaffold is versatile, enabling modulation of CNS targets (e.g., opioid receptors) through substituent tuning .
Spectral and Structural Analysis
- IR Spectroscopy: All spiroquinazolinones show characteristic C=O stretches near 1644 cm⁻¹ and NH stretches between 3166–3362 cm⁻¹ .
- ¹H NMR: Methoxy groups (δ 3.85 ppm) and methyl groups (δ 2.35 ppm) are diagnostic for substituent identification . Fluorine substitution causes deshielding of adjacent protons, observed as splitting in aromatic regions (δ 7.45–7.55 ppm) .
- Mass Spectrometry : Molecular ion peaks ([M+H]+) align with calculated masses, confirming structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
